

handling and storage protocols for 2-Isopropyl-5-methyl-2-hexenal

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Isopropyl-5-methyl-2-hexenal

Cat. No.: B1584068

[Get Quote](#)

An Application Guide for the Safe Handling and Storage of **2-Isopropyl-5-methyl-2-hexenal**

Abstract

This document provides a comprehensive guide for the safe handling and storage of **2-Isopropyl-5-methyl-2-hexenal** (CAS No. 35158-25-9), a valuable compound in flavor and fragrance research and development. As an α,β -unsaturated aldehyde, this molecule possesses inherent reactivity that necessitates specific protocols to ensure both personnel safety and compound integrity. These application notes are designed for researchers, scientists, and drug development professionals, offering detailed, field-proven insights grounded in established chemical safety principles. The protocols herein move beyond simple instruction to explain the causality behind each recommendation, fostering a proactive safety culture and ensuring experimental reproducibility.

Section 1: Compound Profile and Inherent Chemical Risks

2-Isopropyl-5-methyl-2-hexenal is a medium-chain aldehyde noted for its characteristic fruity, woody, and herbaceous aroma.^[1] It is found naturally in substances like cocoa and malted barley and is used as a flavoring and fragrance agent.^{[1][2]} Its utility, however, is directly linked to its chemical structure—specifically, the conjugated system of an aldehyde and a carbon-carbon double bond (enal functionality).^[3] This structure is the primary determinant of its handling and storage requirements.

The principal risks associated with this compound stem from two main areas:

- Reactivity of the α,β -Unsaturated Aldehyde System: This functional group is susceptible to several degradation pathways. The aldehyde can readily oxidize to a carboxylic acid, while the conjugated system makes it prone to polymerization reactions, especially when initiated by light, heat, or oxygen radicals.[4][5] This reactivity means the compound is sensitive to air and may be stabilized with agents like α -tocopherol.[2]
- Physiological Hazards: Like many aldehydes, it is classified as an irritant, capable of causing skin and eye irritation.[2][6] Furthermore, it is identified as a potential skin sensitizer, meaning repeated contact can lead to an allergic reaction. Its status as a combustible liquid also presents a fire hazard.[7]

A summary of its key physicochemical properties is presented below.

Property	Value	Source(s)
CAS Number	35158-25-9	[1][2]
Molecular Formula	$C_{10}H_{18}O$	[2][6]
Molecular Weight	154.25 g/mol	[2][6]
Appearance	Colorless to pale yellow oily liquid	[2][6]
Boiling Point	189 °C (lit.)	[1][2]
Density	0.845 g/mL at 25 °C (lit.)	[1][2]
Flash Point	63 °C (145.4 °F) - closed cup	
Refractive Index	$n_{20/D}$ 1.452 (lit.)	[1][2]
Solubility	Insoluble in water; Soluble in ethanol	[6]
GHS Hazard Codes	H315 (Skin Irritation), H317 (Skin Sensitization), H319 (Eye Irritation)	
Storage Class	10 - Combustible Liquids	

Section 2: Risk Mitigation and Personal Protective Equipment (PPE)

A thorough risk assessment must precede any handling of **2-Isopropyl-5-methyl-2-hexenal**.

The primary routes of exposure are inhalation of vapors, skin contact, and eye contact.[\[8\]](#)

Engineering controls are the first line of defense; all handling of the neat compound or its concentrated solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[\[9\]](#)

The selection of appropriate PPE is critical and must be based on the specific hazards of aldehydes.[\[8\]](#)[\[10\]](#)

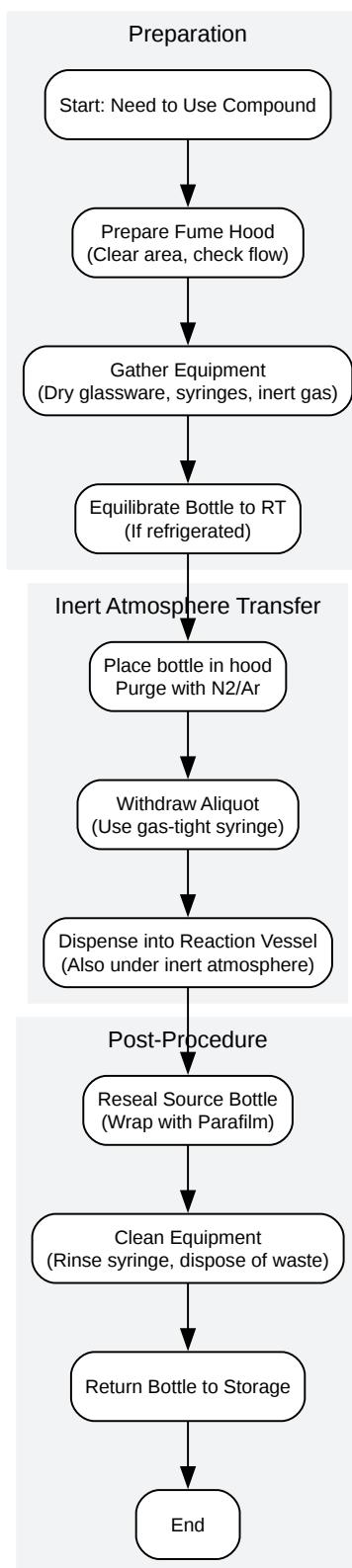
- Hand Protection: Standard latex gloves are not sufficient for handling aldehydes, as they are readily permeable.[\[8\]](#)[\[11\]](#)
 - Recommended: Wear chemical-resistant gloves. Butyl rubber or nitrile gloves (minimum 10 mil thickness) are effective choices for protection against aldehyde solutions.[\[8\]](#)[\[12\]](#) Always inspect gloves for tears or punctures before use. For tasks with a high risk of splashing, consider double-gloving.[\[10\]](#)
- Eye and Face Protection: The irritant nature of the compound necessitates robust eye protection.
 - Recommended: Chemical splash goggles are mandatory.[\[8\]](#) If there is a significant risk of splashing during transfers or other operations, a full-face shield must be worn in addition to goggles.[\[10\]](#)[\[11\]](#)
- Body Protection: To prevent skin contact from drips or splashes, appropriate lab attire is required.
 - Recommended: A flame-resistant lab coat, fully buttoned, should be worn.[\[9\]](#) Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[\[9\]](#)[\[10\]](#) For transfers of larger volumes, a chemical-resistant apron is advised.[\[11\]](#)
- Respiratory Protection: While engineering controls (fume hood) should prevent the need for respiratory protection during routine use, it may be required for large spills.

- Recommended: Any use of an air-purifying respirator must be done in accordance with a formal respiratory protection program, including fit-testing and training, as mandated by OSHA (29 CFR 1910.134).[8][9] Disposable dust masks provide no protection against organic vapors.[8]

Section 3: Standard Operating Protocol for Handling

This protocol outlines the standard workflow for receiving, inspecting, and using **2-Isopropyl-5-methyl-2-hexenal** in a laboratory setting.

Receiving and Initial Storage


- Inspect Packaging: Upon receipt, inspect the external packaging for any signs of damage or leaks.
- Verify Compound: Confirm the label on the bottle matches the order and the Safety Data Sheet (SDS). Note the presence of any stabilizers (e.g., α -tocopherol).
- Initial Storage: Immediately transfer the unopened container to the designated storage location as outlined in Section 4. Do not store with incompatible materials such as strong oxidizing agents.

Protocol for Aliquoting and Transfer

Causality Note: The compound's sensitivity to air necessitates the use of techniques that minimize its exposure to the atmosphere. The following steps are designed to maintain an inert environment.[13][14]

- Prepare Workspace: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary equipment or ignition sources. [7]
- Gather Materials: Assemble all necessary glassware (clean, dry), syringes, needles, and inert gas supply (dry nitrogen or argon) with a bubbler setup.[15]
- Equilibrate Compound: If the compound is stored under refrigeration, allow the sealed container to warm to ambient temperature in a desiccator before opening. This crucial step prevents atmospheric moisture from condensing inside the cold bottle.[16]

- Establish Inert Atmosphere: Place the sealed bottle in the fume hood. Pierce the septum with a needle connected to the inert gas line (vented through a bubbler) to create a slight positive pressure. Pierce the septum with a second, wider-gauge needle to act as a vent.
- Withdraw Liquid: Once the bottle's atmosphere has been replaced with inert gas, remove the vent needle. Insert a clean, dry syringe with a long needle through the septum and withdraw the desired volume of liquid.[\[15\]](#)
- Transfer: Dispense the liquid into the reaction vessel, which should also be under an inert atmosphere.
- Post-Transfer: Remove the syringe and inert gas needle from the source bottle. To ensure a continued protective seal, wrap the cap and septum with Parafilm.[\[4\]](#)
- Cleanup and Waste: Rinse the syringe and needles with a suitable solvent (e.g., ethanol or acetone) and dispose of the rinse solvent as hazardous waste. Return the compound to its designated storage location.

[Click to download full resolution via product page](#)

Caption: Workflow for Handling Air-Sensitive **2-Isopropyl-5-methyl-2-hexenal**.

Section 4: Long-Term Storage Protocols

Proper storage is paramount to preserving the purity and efficacy of **2-Isopropyl-5-methyl-2-hexenal**. The primary goals are to protect it from oxygen, light, and heat.[4][13]

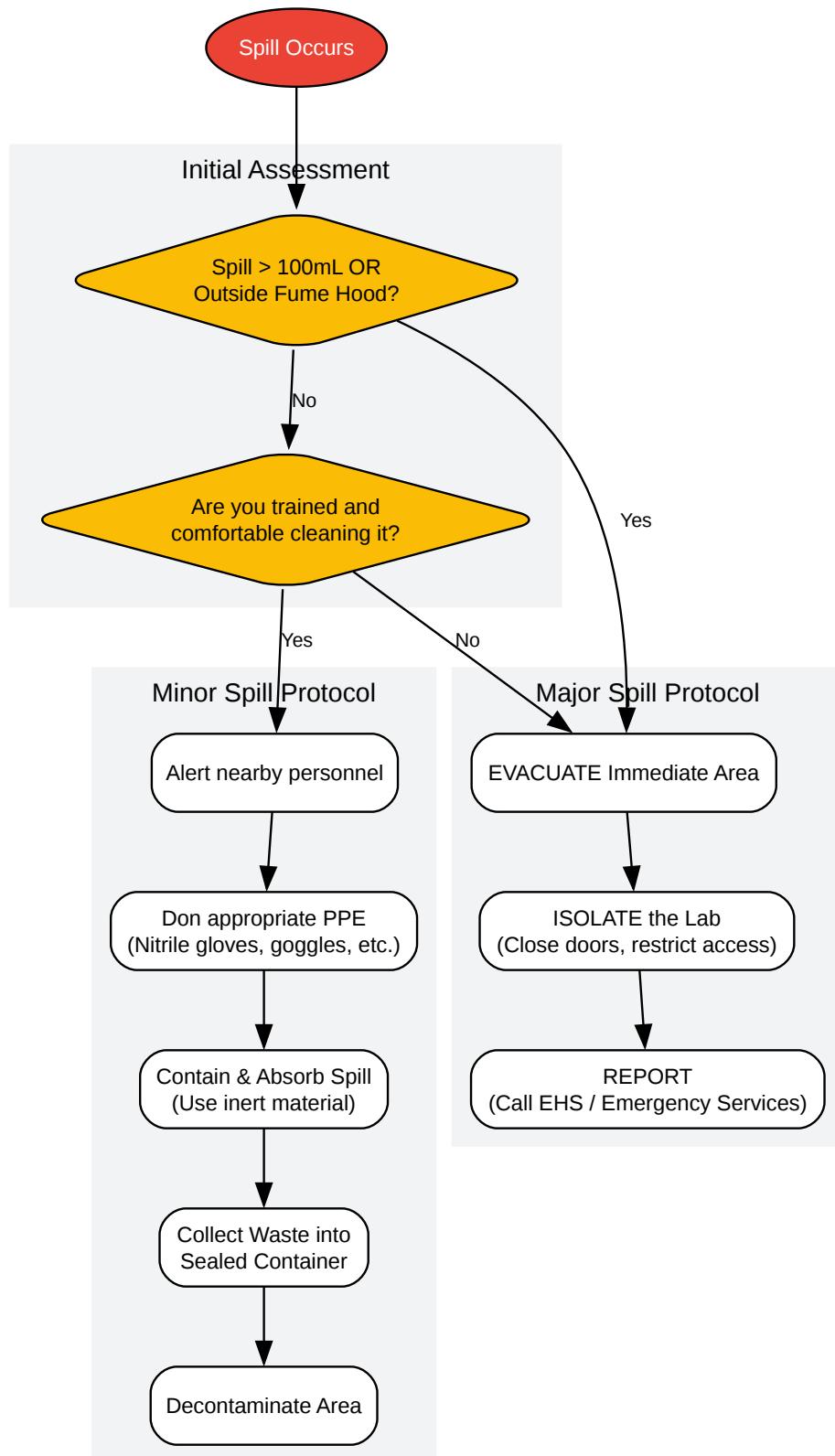
- Atmosphere: The compound is air-sensitive and must be stored under an inert atmosphere (nitrogen or argon).[2][13] For bottles with a septum seal, ensure the seal remains intact. For screw-cap bottles, flush the headspace with inert gas before sealing tightly.
- Temperature: Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[7] While refrigeration ($>4^{\circ}\text{C}$) can slow degradation pathways, always allow the container to warm to room temperature before opening to prevent water condensation.[4][16] Do not freeze unless specified by the manufacturer, as this could cause the container to fracture.[4]
- Light: Although not explicitly listed as light-sensitive, unsaturated compounds can be susceptible to light-induced polymerization.[13] As a best practice, store the compound in an amber glass bottle or in a dark location (e.g., inside a cabinet).[4]
- Container: The compound should be stored in its original container. If transferred, use clean, dry, amber glass bottles with a tight-fitting cap, preferably with a PTFE liner.

Section 5: Emergency Protocols: Spills and Exposures

Accidents require a swift and correct response to mitigate harm. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.[10][17]

Personnel Exposure

- Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][18] Wash the area with soap and water. [8] Seek medical attention if irritation or a rash develops.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.


- Inhalation: Move the affected person to fresh air.[7][19] If breathing is difficult, administer oxygen. Seek medical attention.
- Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][19]

Spill Management

The response to a spill depends on its size and location.

- Minor Spill (e.g., <100 mL, contained within a fume hood):
 - Alert personnel in the immediate area.
 - Ensure proper PPE is worn (see Section 2).
 - Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the liquid.[18][20]
 - Working from the outside in, carefully scoop the absorbent material into a sealable, properly labeled hazardous waste container.[17][20]
 - Decontaminate the spill area with a detergent solution, followed by water.[12]
 - Place all contaminated materials (gloves, pads, etc.) into the hazardous waste container.
- Major Spill (e.g., >100 mL, outside a fume hood, or any spill you are not comfortable handling):
 - Evacuate: Immediately alert everyone in the lab and evacuate the area.[12][17]
 - Isolate: Close the doors to the lab to contain the vapors. If safe to do so, turn off any nearby ignition sources.[17]
 - Report: From a safe location, call your institution's Environmental Health & Safety (EHS) emergency line or local emergency services. Provide details on the chemical spilled, the quantity, and the location.

- Do not re-enter the area until cleared by emergency personnel.

[Click to download full resolution via product page](#)

Caption: Decision Tree for Responding to a Chemical Spill.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Isopropyl-5-methyl-2-hexenal | 35158-25-9 [chemicalbook.com]
- 2. 2-Isopropyl-5-methyl-2-hexenal Three Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. Showing Compound 2-Isopropyl-5-methyl-2-hexenal (FDB016156) - FooDB [foodb.ca]
- 4. How To [chem.rochester.edu]
- 5. 6.5 Reactions of α,β -unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 6. 2-Isopropyl-5-methyl-2-hexenal | C10H18O | CID 37066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. axxence.de [axxence.de]
- 8. homework.study.com [homework.study.com]
- 9. wcu.edu [wcu.edu]
- 10. benchchem.com [benchchem.com]
- 11. cdc.gov [cdc.gov]
- 12. chem.washington.edu [chem.washington.edu]
- 13. ossila.com [ossila.com]
- 14. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. ehs.princeton.edu [ehs.princeton.edu]
- 18. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 19. chemicalbook.com [chemicalbook.com]

- 20. safety.rochester.edu [safety.rochester.edu]
- To cite this document: BenchChem. [handling and storage protocols for 2-Isopropyl-5-methyl-2-hexenal]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584068#handling-and-storage-protocols-for-2-isopropyl-5-methyl-2-hexenal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com